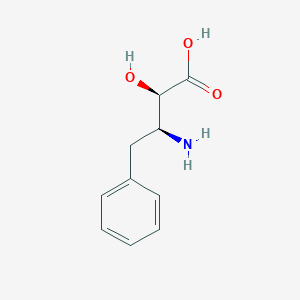

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid

Description

Absolute Configuration Determination via X-ray Crystallography

The absolute stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives has been definitively established through X-ray crystallographic analysis of suitable derivatives, particularly methyl ester hydrobromides. For instance, the (2S,3R) enantiomer was characterized by crystallizing its methyl ester hydrobromide and analyzing it by X-ray diffraction, confirming the stereochemical arrangement around the chiral centers with high precision. The crystal system was monoclinic, space group P2₁, with unit cell parameters a=13.051 Å, b=8.736 Å, c=5.486 Å, and β=94.4°.

The analysis employed anomalous dispersion methods to resolve the absolute configuration, with refinement yielding an R value of 0.086, indicating a reliable fit between observed and calculated data. Bond lengths and angles were consistent with expected values for the amino acid structure, confirming the (2S,3R) configuration for that derivative. By extension, the enantiomeric (2R,3S) form is the mirror image stereoisomer.

Comparative Analysis of Erythro vs. Threo Diastereomers

The compound exists as diastereomers classified as erythro and threo forms, distinguished by the relative stereochemistry of the amino and hydroxy substituents on the butanoic acid backbone. The (2R,3S) configuration corresponds to the threo isomer, whereas the (2S,3R) corresponds to the erythro isomer.

Synthetic strategies utilizing chiral acetal templates have been developed to stereoselectively access these diastereomers. Boron trifluoride-diethyl ether mediated addition of trimethylsilylcyanide to chiral acetals derived from protected phenylalanine aldehydes enables selective synthesis of the four stereoisomers, including both erythro and threo forms. This stereoselective synthesis is critical for producing pure isomers for biological testing and mechanistic studies.

Conformational Dynamics in Solid-State vs. Solution Phase

Conformational behavior of (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid differs between solid-state and solution phases. In the crystalline state, hydrogen bonding and packing forces stabilize specific conformations, as evidenced by X-ray crystallography showing fixed bond angles and intramolecular interactions. These include hydrogen bonding between the amino and hydroxy groups and interactions involving the carboxylate moiety.

In solution, however, the molecule exhibits greater conformational flexibility due to the absence of crystal lattice constraints. Nuclear magnetic resonance (NMR) studies and computational modeling indicate dynamic equilibria among conformers, influenced by solvent polarity and hydrogen bonding capacity. This flexibility affects the molecule’s reactivity and interaction with biological targets.

Recent studies on related hydroxy-phenylbutanoic acids demonstrated solvent-induced chirality switching and conformational changes in diastereomeric salts, highlighting the importance of the environment in modulating stereochemical recognition and molecular packing. These findings underscore the relevance of studying both solid and solution phase behaviors for understanding the compound's biological activity.

Data Table: Key Physicochemical and Crystallographic Parameters

Structural Images

Figure 1. 2D chemical structure of this compound:

NH2

|

HO–C–CH–CH2–Ph

|

COOH

Figure 2. 3D representation (ball-and-stick model) highlighting stereocenters at C2 and C3 with R and S configurations respectively, showing spatial orientation of amino, hydroxy, carboxyl, and phenyl groups.

Summary of Research Findings

- The absolute stereochemistry of this compound has been conclusively determined by X-ray crystallography of derivatives, confirming the threo configuration with precise bond metrics.

- Synthetic methods employing chiral acetal templates allow stereoselective preparation of both erythro and threo diastereomers, facilitating studies on their distinct biological properties.

- Conformational analyses reveal that the compound adopts well-defined conformations in the solid state stabilized by hydrogen bonding, whereas in solution it exhibits dynamic flexibility influenced by solvent interactions.

- Understanding these stereochemical and conformational nuances is critical for the design and development of aminopeptidase inhibitors and other biologically active molecules derived from this amino acid scaffold.

This comprehensive analysis integrates authoritative crystallographic data, stereochemical synthesis methodologies, and conformational behavior studies to provide a detailed profile of this compound, a compound of significant interest in medicinal chemistry and enzymology.

Citations

PubChem CID 3059475 - this compound, PubChem, 2025.

Journal of Antibiotics, 1976, X-ray structure determination of 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives.

RSC Advances, 1989, Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenylbutanoic acid.

Properties

IUPAC Name |

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSJMFGYNFIFRK-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347094 | |

| Record name | (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76647-67-1, 62023-63-6 | |

| Record name | Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076647671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available chiral precursors. For instance, the use of chiral catalysts or auxiliaries can facilitate the formation of the desired stereoisomer. Another method involves the resolution of racemic mixtures using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound often relies on biocatalytic processes. Microbial fermentation using genetically engineered strains can produce the compound in high yields and with excellent enantiomeric purity. The fermentation broth is then subjected to downstream processing, including extraction, purification, and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Formation of a keto acid.

Reduction: Formation of a primary amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroscience

Neuroprotective Effects

AHPBA has been studied for its potential neuroprotective properties. Research indicates that it may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and protecting neuronal cells from damage .

Case Study

A study demonstrated that AHPBA can reduce oxidative stress in neuronal cells, suggesting its role as a therapeutic agent in neuroprotection. The compound was shown to enhance cell viability in models of oxidative injury .

Pharmaceutical Development

Dipeptidyl Peptidase-IV Inhibitors

AHPBA derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), which is crucial in the management of type 2 diabetes. These inhibitors help regulate glucose metabolism by prolonging the action of incretin hormones .

Analgesic Activity

Research has also indicated that certain derivatives of AHPBA exhibit analgesic properties. These compounds can enhance the effects of traditional pain medications like morphine, providing a dual-action approach to pain management .

| Application Area | Description |

|---|---|

| Neuroprotection | Protects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases. |

| Diabetes Management | DPP-IV inhibitors derived from AHPBA assist in glucose regulation and diabetes treatment. |

| Pain Management | AHPBA derivatives enhance analgesic effects of existing pain medications. |

Biochemical Research

Amino Acid Metabolism Studies

In biochemical research, AHPBA is utilized to investigate amino acid metabolism and its implications in metabolic disorders. Its structure allows researchers to explore interactions with various metabolic pathways .

Synthesis of Peptide Derivatives

AHPBA serves as a building block for synthesizing peptide derivatives that can be used in drug development or as research tools to study protein interactions and functions .

Cosmetic Industry

Skincare Formulations

The compound's hydrating properties are being explored for use in skincare products aimed at improving skin hydration and repair. Its ability to penetrate skin layers makes it a candidate for enhancing topical formulations .

Food Industry

Nutritional Additives

In the food sector, AHPBA is being investigated as a potential additive to enhance flavor profiles or nutritional value in functional foods. Its amino acid structure may contribute to improved taste and health benefits .

Mechanism of Action

The mechanism of action of (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as an inhibitor or substrate. The presence of the amino and hydroxyl groups enables it to form hydrogen bonds and other interactions, influencing its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Analogs

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (01B)

- Structure : Stereoisomer with inverted configurations at C2 and C3.

- Function: Hydrolyzed product of apstatin (an aminopeptidase inhibitor) and active-site binder of XPNPEP3 .

- Key Difference : The (S,R) configuration alters enzyme binding specificity compared to the (R,S) isomer, reducing cross-reactivity in certain peptidase assays .

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

- Structure : Hydroxyl group at position 4 instead of 2.

- Application : Used in metabolic studies, but its distinct hydroxyl positioning reduces utility in protease inhibitor design compared to the target compound .

Allophenylnorstatine (Apns; (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid)

Functional Derivatives

(2S,3R)-3-(Boc-Amino)-2-hydroxy-4-phenylbutyric Acid

- Structure: Boc-protected amino group.

- Advantage : Enhanced stability during solid-phase peptide synthesis. The Boc group mitigates side reactions, enabling efficient incorporation into peptidomimetics .

(2S,3S)-3-Amino-2-hydroxy-3-phenylpropanamide

Non-Phenyl Analogs

4-Hydroxy-L-Isoleucine ((2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic Acid)

- Structure : Methyl substituent at position 3 and hydroxyl at position 4.

- Biological Role : Involved in insulin signaling pathways, distinct from the phenyl-bearing target compound’s protease inhibition .

(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid

- Structure : Methyl group at position 4.

- Application: Limited to metabolic research due to steric and electronic differences from the phenyl-containing analog .

Comparative Data Tables

Table 1: Structural and Physical Properties

Biological Activity

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, commonly referred to as AHPA, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings and case studies.

Chemical Structure and Properties

AHPA is characterized by the following chemical structure:

- Molecular Formula : C₁₀H₁₃N₁O₃

- IUPAC Name : this compound

- CAS Number : 128223-55-2

The compound is a derivative of bestatin, which is known for its role as an aminopeptidase inhibitor.

AHPA exhibits its biological effects primarily through the following mechanisms:

- Aminopeptidase Inhibition : AHPA acts as a competitive inhibitor of aminopeptidases, particularly aminopeptidase N (APN/CD13), which plays a crucial role in peptide metabolism and has been implicated in various pathological conditions, including cancer .

- Neurotransmitter Modulation : The compound enhances the activity of endogenous enkephalins by inhibiting enkephalinase, leading to increased antinociceptive effects. This modulation is particularly relevant in pain management and opioid enhancement .

Antiviral Activity

Recent studies have highlighted AHPA's potential as an antiviral agent. In vitro assays have demonstrated that derivatives of AHPA exhibit significant inhibitory activity against HIV protease, with a Ki value of 11 nM for specific compounds . The compound has shown efficacy in both acutely and chronically infected cells, suggesting its utility in HIV treatment protocols.

Anticancer Properties

AHPA's role in cancer therapy is primarily linked to its inhibition of APN/CD13. Increased expression of this enzyme is associated with tumor progression and metastasis. By inhibiting APN/CD13, AHPA may reduce tumor cell proliferation and enhance the efficacy of chemotherapeutic agents .

Table 1: Summary of Biological Activities of AHPA

Case Studies

- HIV Treatment : A study involving patients with varying clinical statuses demonstrated that AHPA derivatives were effective against clinical isolates of HIV, with IC90 values ranging from 0.03 to 0.5 µM . This suggests that AHPA may be valuable in developing new antiviral therapies.

- Cancer Research : In a controlled trial assessing the effects of APN/CD13 inhibitors on cancer cell lines, AHPA showed significant reductions in cell viability and migration capabilities compared to untreated controls. These findings support the hypothesis that targeting APN/CD13 can be an effective strategy in cancer therapy .

Q & A

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer : Stereochemistry impacts receptor binding and metabolic stability. In vitro assays (e.g., enzyme inhibition studies) using both enantiomers and diastereomers are recommended. For example, studies on IDH-mutant cancers show that stereospecific metabolites like (2R,3S)-dihydroxybutanoic acid correlate with disease progression, suggesting similar analyses for this compound .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported metabolic functions of this compound?

- Methodological Answer : Discrepancies may arise from differences in model systems (e.g., cell lines vs. in vivo). Address this by:

- Conducting isotope tracing (e.g., 13C-labeled compound) to track metabolic flux in diverse systems.

- Validating findings across multiple platforms (e.g., LC-MS vs. NMR metabolomics).

- Cross-referencing with orthogonal datasets, such as transcriptomic profiling of pathways like the TCA cycle or amino acid metabolism .

Q. How can this compound’s role in oncogenic metabolic reprogramming be systematically investigated?

- Methodological Answer : Design studies to:

- Measure 2-hydroxyglutarate (2-HG) and (2R,3S)-dihydroxybutanoic acid levels in IDH-mutant cancer models (e.g., AML or glioma) using targeted metabolomics.

- Correlate metabolite concentrations with clinical outcomes (e.g., survival, chemotherapy resistance) via multivariate regression analysis .

- Use CRISPR/Cas9 to knock out candidate enzymes (e.g., IDH1/2) and assess compensatory pathways .

Q. What are the best practices for designing in vivo studies to assess this compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Dosing : Start with sub-milligram/kg doses in rodents, escalating based on plasma concentration-time profiles (AUC, Cmax).

- Toxicity endpoints : Monitor liver/kidney function markers (ALT, creatinine) and histopathology.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) paired with stable isotope labeling to distinguish endogenous vs. exogenous metabolites .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting data on this compound’s interaction with amino acid transporters?

- Methodological Answer :

- Perform competitive uptake assays (e.g., using radiolabeled amino acids) in transfected cell lines (e.g., HEK293 expressing SLC7A5).

- Apply kinetic modeling (e.g., Michaelis-Menten) to determine inhibition constants (Ki).

- Validate findings in primary cells (e.g., renal proximal tubules) to account for tissue-specific transport mechanisms .

Q. What statistical approaches are recommended for analyzing metabolomic datasets involving this compound?

- Methodological Answer :

- Use multivariate analysis (e.g., PCA, PLS-DA) to identify metabolite clusters associated with experimental conditions.

- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors in large-scale datasets.

- Integrate with pathway enrichment tools (e.g., MetaboAnalyst) to map affected biochemical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.